1,3,7-Trimethyl-8-phenoxy-3,7-dihydro-purine-2,6-dione
Description
Properties
IUPAC Name |
1,3,7-trimethyl-8-phenoxypurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-16-10-11(17(2)14(20)18(3)12(10)19)15-13(16)21-9-7-5-4-6-8-9/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTBRYLMPPVUSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1OC3=CC=CC=C3)N(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20279110 | |
| Record name | 1,3,7-Trimethyl-8-phenoxy-3,7-dihydro-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20279110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6279-37-4 | |
| Record name | MLS000737946 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11296 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,7-Trimethyl-8-phenoxy-3,7-dihydro-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20279110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-Trimethyl-8-phenoxy-3,7-dihydro-purine-2,6-dione typically involves the methylation of xanthine derivatives. One common method involves the reaction of 8-phenoxyxanthine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
1,3,7-Trimethyl-8-phenoxy-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, typically in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
1,3,7-Trimethyl-8-phenoxy-3,7-dihydro-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other xanthine derivatives.
Biology: This compound is studied for its potential effects on biological systems, particularly its interaction with adenosine receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a stimulant or in the treatment of certain medical conditions.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3,7-Trimethyl-8-phenoxy-3,7-dihydro-purine-2,6-dione involves its interaction with molecular targets such as adenosine receptors. By binding to these receptors, it can inhibit the action of adenosine, leading to increased neuronal activity and stimulation. This mechanism is similar to that of caffeine, which is known to block adenosine receptors and promote wakefulness and alertness.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects at Position 8
The phenoxy group at position 8 distinguishes the target compound from others in its class. Key comparisons include:
Key Insight: The phenoxy group may enhance receptor binding via aromatic interactions compared to amino-piperidine (BI 1356) or mercapto groups. However, it lacks the enzymatic inhibitory potency of BI 1356’s optimized substituent .
Substituent Effects at Positions 1, 3, and 7
Methyl groups at positions 1, 3, and 7 influence steric hindrance and metabolic stability:
Key Insight: The trimethyl configuration in the target compound likely reduces metabolic degradation compared to mono- or di-methylated analogs. However, it may lack the receptor specificity of 7-arylpiperazine derivatives .
Biological Activity
1,3,7-Trimethyl-8-phenoxy-3,7-dihydro-purine-2,6-dione (CAS Number: 6279-37-4) is a purine derivative that has garnered attention for its potential biological activities. This compound is structurally related to xanthine derivatives and has been studied for various pharmacological effects, including its role as a multitarget drug candidate in neurodegenerative diseases.
The molecular formula of this compound is C14H14N4O3, with a molecular weight of approximately 286.29 g/mol. Key physical properties include:
- Density : 1.37 g/cm³
- Boiling Point : 481.9 °C at 760 mmHg
- Flash Point : 245.3 °C
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
1. Inhibition of Monoamine Oxidase (MAO)
Studies have shown that derivatives of this compound can act as inhibitors of MAO-B, an enzyme linked to neurodegenerative diseases like Parkinson's disease. For instance, the hybrid molecules based on this structure demonstrated significant MAO-B inhibitory potencies with IC50 values in the nanomolar range .
2. Affinity for Dopamine Receptors
The compound's interaction with dopamine receptors has been investigated. Some derivatives displayed affinity towards D2 receptors with Ki values around 4.39 µM, indicating potential utility in addressing dopaminergic deficits in neurodegenerative conditions .
3. Phosphodiesterase Inhibition
The inhibition of phosphodiesterases (PDEs) is another important biological activity associated with this compound. Certain derivatives exhibited IC50 values ranging from 2.30 µM to 5 µM against PDE4B1 and PDE10A, suggesting their role in modulating cyclic nucleotide levels which are critical in various signaling pathways .
4. Antioxidant Activity
Antioxidant properties were assessed using the DPPH assay. Some derivatives showed lower antioxidant activity compared to known antioxidants like quercetin, indicating variability in their potential to scavenge free radicals .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
Study on Neuroprotective Effects
A study published in the European Journal of Medicinal Chemistry highlighted the neuroprotective effects of compounds derived from this structure against oxidative stress-induced cell death in neuronal cell lines. The results suggested that these compounds could be beneficial in developing therapies for neurodegenerative diseases .
Pharmacological Evaluation
In a pharmacological evaluation conducted on a series of xanthine derivatives including this compound, it was found that modifications at specific positions significantly altered their biological activity profiles. The introduction of longer alkyl chains at certain positions improved MAO-B inhibitory activity compared to shorter chains .
Data Table: Biological Activities of Derivatives
| Compound Derivative | Target Enzyme/Receptor | IC50/Ki Value | Notes |
|---|---|---|---|
| 1,3-Dimethyl Derivative | MAO-B | <500 nM | Selective for MAO-B |
| Long Alkyl Chain Variant | D2 Receptor | 4.39 µM | Potential dopaminergic activity |
| N7-Benzyl Substituent | PDE4B1 | ~3 µM | Moderate inhibition |
| Hexyl/Phenoxy Substituents | Antioxidant Activity | Lower than quercetin | Variable antioxidant effects |
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of 1,3,7-trimethyl-8-phenoxy-purine-2,6-dione derivatives?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the 8-position .
- Temperature : Moderate temperatures (60–80°C) balance reaction rate and byproduct minimization .
- Catalysts : Use of mild bases (e.g., K₂CO₃) to facilitate substitutions without degrading the purine core .
- Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) ensures high purity (>95%) .
Q. Which spectroscopic techniques are essential for characterizing substituent effects in 8-phenoxy purine derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns regiochemistry of methyl (1,3,7-positions) and phenoxy groups (8-position) .
- FTIR : Identifies carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and aromatic C-O vibrations (~1250 cm⁻¹) .
- Mass spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns (e.g., loss of phenoxy groups) .
Q. How do structural modifications at the 7- and 8-positions influence physicochemical properties?
- Methodological Answer :
- LogP analysis : Phenoxy substituents increase hydrophobicity (LogP +1.2–1.5 vs. unsubstituted analogs) .
- Thermal stability : Differential scanning calorimetry (DSC) shows melting points correlate with alkyl chain length at the 7-position (e.g., 7-methyl: 145–150°C; 7-propyl: 130–135°C) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activities of 8-phenoxy purine derivatives?
- Methodological Answer :
- Variable assay conditions : Standardize models (e.g., cardiomyocyte vs. neuronal cell lines) to isolate substituent effects .
- Dose-response profiling : Compare EC₅₀ values across analogs (e.g., 8-phenoxy vs. 8-alkylamino derivatives) to identify pharmacophore contributions .
- Molecular docking : Map phenoxy interactions with target proteins (e.g., adenosine receptors) to explain activity disparities .
Q. What computational strategies predict the covalent binding potential of 8-(1-chloroethyl) analogs to biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrophilicity indices (e.g., Fukui functions) to assess chloroethyl reactivity .
- Molecular dynamics (MD) simulations : Model nucleophilic attack by cysteine residues (e.g., in kinases) to predict covalent adduct formation .
- In silico toxicity : Use ADMET predictors (e.g., pkCSM) to flag potential off-target alkylation .
Q. How can conflicting stability data under varying pH conditions be reconciled for purine-dione derivatives?
- Methodological Answer :
- Forced degradation studies : Expose compounds to pH 1–13 buffers (37°C, 24 hrs) and quantify degradation via HPLC-UV .
- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life under physiological conditions (pH 7.4, 37°C) .
- Degradant identification : LC-MS/MS detects hydrolysis products (e.g., cleavage of phenoxy groups at pH >10) .
Theoretical Frameworks for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
